molecular formula C14H17O4- B12358443 Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12358443
M. Wt: 249.28 g/mol
InChI Key: ICZBQHPMSPTRJO-NSHDSACASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- is an organic compound that belongs to the class of esters. It is characterized by its unique molecular structure, which includes a butanedioic acid backbone with a phenyl group and a tert-butyl ester group. This compound is known for its reactivity and selectivity, making it valuable in various chemical processes and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- typically involves esterification reactions. One common method is the reaction between butanedioic acid and 2-phenyl-1,1-dimethylethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2-(phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (2R)-
  • Butanedioic acid, 2-(2-methylpropyl)-, 4-(1,1-dimethylethyl) ester, (2S)-
  • Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester

Uniqueness

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications where precise chemical transformations are required .

Properties

Molecular Formula

C14H17O4-

Molecular Weight

249.28 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1

InChI Key

ICZBQHPMSPTRJO-NSHDSACASA-M

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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